molecular formula C9H21NO B1319706 9-Amino-1-nonanol CAS No. 109055-42-7

9-Amino-1-nonanol

Cat. No. B1319706
CAS RN: 109055-42-7
M. Wt: 159.27 g/mol
InChI Key: NLAPHXHHULDDRT-UHFFFAOYSA-N
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Description

9-Amino-1-nonanol is a chemical compound with the molecular formula C9H21NO . It has an average mass of 159.269 Da and a monoisotopic mass of 159.162308 Da . It is also known by other names such as 1-Nonanol, 9-amino- .


Molecular Structure Analysis

The molecular structure of 9-Amino-1-nonanol consists of 9 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 .


Physical And Chemical Properties Analysis

9-Amino-1-nonanol is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of C9 Chemicals

9-Amino-1-nonanol: is mentioned as one of the C9 chemicals that can be synthesized from renewable C18 oleic acid. This process is part of biological reaction engineering efforts to create various chemicals such as 1,9-nonanedioic acid, 9-aminononanoic acid, 1,9-nonanediol, and 1,9-diaminononane .

Hydrophobic Deep Eutectic Solvents

Although not directly related to 9-Amino-1-nonanol , there is research on hydrophobic deep eutectic solvents where 1-Nonanol is used as a hydrogen bond donor (HBD) with various hydrogen bond acceptors (HBAs). This indicates potential research interest in nonanol derivatives for creating new solvent systems .

Safety And Hazards

9-Amino-1-nonanol is classified as a dangerous substance. It has a GHS05 pictogram and the signal word “Danger” is associated with it . It can cause serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and wearing eye/face protection .

properties

IUPAC Name

9-aminononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAPHXHHULDDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599955
Record name 9-Aminononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Amino-1-nonanol

CAS RN

109055-42-7
Record name 9-Aminononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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